

An In-depth Technical Guide to the Synthesis of p-Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

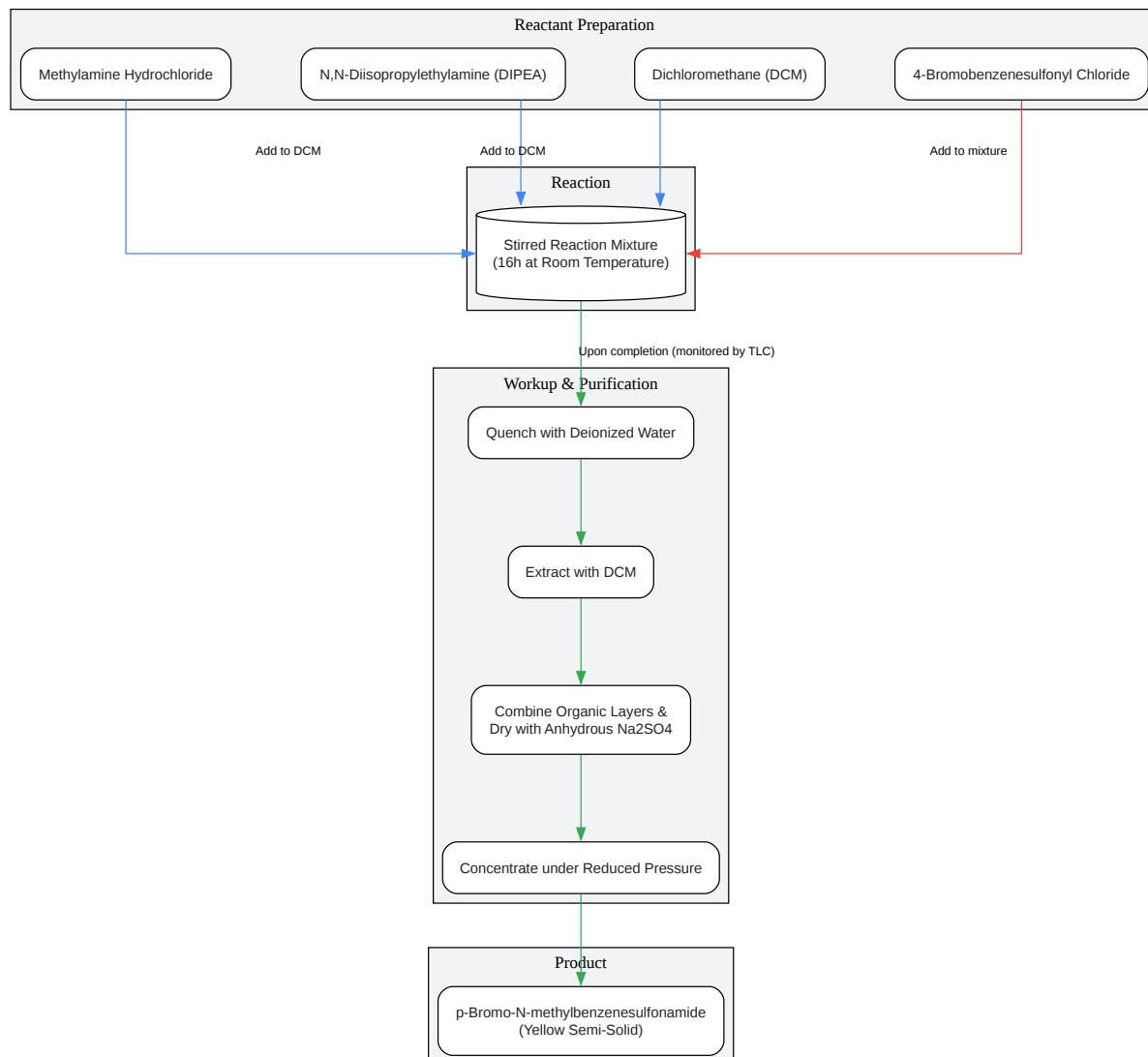
Compound of Interest

Compound Name: Benzenesulfonamide, *p*-bromo-*N*-methyl-

Cat. No.: B1266604

[Get Quote](#)

This guide provides a comprehensive overview of the synthesis of p-bromo-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and organic synthesis.^[1] The content herein is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.


Introduction

p-Bromo-N-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a bromine atom, and a methyl group attached to a benzene ring.^[1] The presence of the sulfonamide moiety often imparts solubility in polar solvents and can act as a pharmacophore.^[1] The bromine substituent at the para position influences the molecule's lipophilicity and provides a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.^[1]

Synthetic Pathway

The primary and most direct synthesis of p-bromo-N-methylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction at the sulfonyl group is a common method for the preparation of sulfonamides.

A detailed experimental workflow for this synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

A flowchart depicting the synthesis of p-bromo-N-methylbenzenesulfonamide.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of p-bromo-N-methylbenzenesulfonamide.[2]

Materials:

- Methylamine hydrochloride
- N,N-Diisopropylethylamine (DIPEA)
- 4-Bromobenzenesulfonyl chloride
- Dichloromethane (DCM)
- Deionized water
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of methylamine hydrochloride (0.13 g, 1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA, 0.52 mL, 2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.25 g, 0.98 mmol).[2]
- Continuously stir the reaction mixture for 16 hours at room temperature.[2]
- Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
- Upon completion of the reaction, quench the reaction mixture with deionized water.[2]
- Extract the aqueous layer with dichloromethane (DCM).[2]
- Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
- The resulting product is N-methyl-4-bromobenzenesulfonamide.[2]

Quantitative Data

The following table summarizes the quantitative data from the synthesis.

Reactant/Product	Molecular Formula	Molecular Weight (g/mol)	Amount Used	Moles (mmol)	Yield (%)
Methylamine hydrochloride	CH ₆ CIN	67.52	0.13 g	1.97	-
N,N-Diisopropylethylamine	C ₈ H ₁₉ N	129.24	0.52 mL	2.95	-
4-Bromobenzenesulfonyl chloride	C ₆ H ₄ BrClO ₂	255.52	0.25 g	0.98	-
p-Bromo-N-methylbenzenesulfonamide	C ₇ H ₈ BrNO ₂	250.12	0.220 g	0.88	89.74

Characterization Data:

- Appearance: Yellow semi-solid[2]
- Mass Spectrometry (MS): [M-1]⁻ m/z 248.0[2]
- Melting Point: 70-72 °C
- Boiling Point: 330.3±44.0 °C at 760 mmHg

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions. 4-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[3]

Wear protective gloves, clothing, and eye/face protection.^[3] The synthesized product, p-bromo-N-methylbenzenesulfonamide, is harmful if swallowed. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 703-12-8: 4-Bromo-N-methylbenzenesulfonamide [cymitquimica.com]
- 2. 4-BROMO-N-METHYL-BENZENESULFONAMIDE | 703-12-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of p-Bromo-N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266604#synthesis-of-benzenesulfonamide-p-bromo-n-methyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com